2-Bromoacrylic acid

Übersicht

Beschreibung

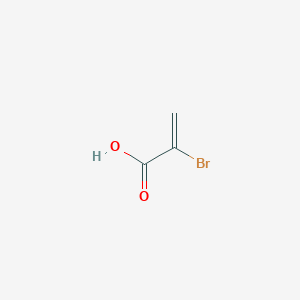

2-Bromoacrylic acid (CAS: 10443-65-9) is a halogenated carboxylic acid with the molecular formula C₃H₃BrO₂ and a molecular weight of 150.95 g/mol . Its structure consists of a vinyl bromide moiety (CH₂=CHBr) adjacent to a carboxylic acid group (–COOH), making it a β-brominated acrylic acid derivative. The compound is highly reactive due to the electron-withdrawing effects of the bromine atom, which enhances the acidity of the carboxylic group (pKa ~2.5–3.0) and facilitates nucleophilic substitution or elimination reactions .

This compound is synthesized via hydrolysis of 2,3-dibromopropionic acid or its acid chloride under basic conditions . Its hydrophilicity poses handling challenges, often requiring derivatization (e.g., esterification) to improve stability and reduce side reactions in synthetic applications . Key applications include its use as a precursor in polymer chemistry (e.g., hydrogel networks for heavy metal adsorption) and pharmaceutical intermediates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromoacrylic acid can be synthesized through various methods. One common approach involves the bromination of acrylic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst or under UV light to facilitate the addition of bromine across the double bond of acrylic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the controlled bromination of acrylic acid using bromine or hydrogen bromide (HBr) in the presence of a solvent such as acetic acid. The reaction conditions are carefully monitored to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromoacrylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.

Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines under basic conditions.

Addition Reactions: Often carried out with electrophiles like hydrogen halides or halogens in the presence of a catalyst or under UV light

Major Products:

Substitution Reactions: Yield various substituted acrylic acids.

Addition Reactions: Produce halogenated derivatives of acrylic acid

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

2-Bromoacrylic acid serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in substitution and addition reactions makes it valuable for producing more complex molecules.

Key Reactions:

- Substitution Reactions: The bromine atom acts as a good leaving group, facilitating nucleophilic substitution and leading to the formation of various substituted acrylic acids.

- Addition Reactions: The double bond allows for diverse addition reactions, enabling the formation of halogenated derivatives that are useful in further synthetic pathways.

Pharmaceutical Applications

Drug Development

Research indicates that this compound is investigated for its potential in drug development, particularly for anticancer and antimicrobial agents. It has been utilized as a building block in synthesizing compounds with therapeutic properties.

Case Study: QSAR Models

this compound is employed in Quantitative Structure-Activity Relationship (QSAR) models to predict the mutagenicity of acrylates. By analyzing its structure and known mutagenic properties, researchers can prioritize testing for similar compounds, enhancing safety in pharmaceutical development .

Biological Research

Enzyme Inhibition Studies

The compound's reactivity allows it to modify biological molecules, making it useful in studies involving enzyme inhibition and protein modification. This aspect is critical for understanding both its therapeutic potential and potential toxicity.

Interaction with Biological Molecules

Research has shown that this compound interacts with amino acids and proteins, leading to modifications that may affect their function. These interactions are vital for elucidating the compound's role in biological systems .

Material Science

Polymerization Applications

this compound can undergo polymerization under specific conditions to form polybrominated compounds. These polymers have applications in materials science, particularly in developing specialty polymers and resins.

Controlled Synthesis of Polymers

The compound is used as a precursor to sodium 2-bromoacrylate (SBA), which plays a significant role in Atom Transfer Radical Polymerization (ATRP). This method allows for the controlled synthesis of branched polymers with predetermined molecular weights and tunable degrees of branching, making it advantageous for green chemistry applications.

Wirkmechanismus

The mechanism of action of 2-bromoacrylic acid involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These properties make it a versatile compound in organic synthesis, allowing it to interact with various molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares 2-bromoacrylic acid with structurally related halogenated carboxylic acids:

Key Observations :

- Thermal Stability : The indole-substituted derivative (15g) exhibits exceptional thermal stability (mp >250°C) due to aromatic conjugation and hydrogen bonding .

- Substituent Effects : Ortho-substituted 2-bromocinnamic acid has a higher melting point (219°C) than this compound, attributed to π-π stacking and reduced molecular mobility .

Nucleophilic Substitution

- This compound undergoes nucleophilic substitution at the β-bromine atom, enabling coupling with amines or alcohols to form esters or amides . For example, it reacts with oxalyl chloride to form this compound chloride, a key intermediate in peptide synthesis .

- 2-Bromocinnamic acid shows reduced electrophilicity due to resonance stabilization of the benzene ring, making it less reactive in substitution reactions compared to this compound .

Polymer Chemistry

- This compound is copolymerized with acrylamide to form hydrogels for vanadium adsorption, leveraging its bromine atom as a crosslinking site .

- In contrast, 2-(trifluoromethyl)acrylic acid (MFCD00052258) exhibits superior hydrolytic stability in acidic environments due to the electron-withdrawing trifluoromethyl group .

Biologische Aktivität

2-Bromoacrylic acid (CAS Number: 10443-65-9) is an organic compound notable for its unique chemical structure, which includes a bromine atom attached to an acrylic acid backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry and toxicology, due to its biological activities and potential applications.

- Molecular Formula : CHBrO

- Molecular Weight : 150.96 g/mol

- Melting Point : 65°C to 70°C

- Solubility : Miscible with water

Antitumor Activity

This compound has demonstrated significant antitumor properties in various studies. It acts by inhibiting the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is crucial for glycolysis and cellular metabolism. By blocking this enzyme, this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Case Study :

In a study published in the Journal of Medicinal Chemistry, researchers found that this compound significantly inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The study reported a dose-dependent response, with IC50 values indicating effective concentrations required to achieve significant cell death.

Neuroprotective Effects

Recent research has indicated that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Research Findings :

A study published in Neuroscience Letters demonstrated that treatment with this compound reduced markers of oxidative stress in cultured neuronal cells. This suggests potential therapeutic applications in neuroprotection and the management of neurodegenerative conditions.

The biological activity of this compound is primarily attributed to its ability to modify thiol-containing proteins through a Michael addition reaction. This reactivity allows it to interfere with various metabolic pathways, leading to altered cellular functions.

Applications in Pharmaceutical Research

This compound serves as a valuable intermediate in pharmaceutical synthesis and drug development. Its role as a building block for the synthesis of more complex molecules highlights its importance in medicinal chemistry.

Toxicological Considerations

While this compound exhibits promising biological activities, its toxicity profile must be carefully evaluated. Studies have shown that at high concentrations, it can induce cytotoxicity not only in cancer cells but also in normal cells, raising concerns about its safety for therapeutic use.

| Parameter | Value |

|---|---|

| CAS Number | 10443-65-9 |

| Molecular Weight | 150.96 g/mol |

| Melting Point | 65°C to 70°C |

| Solubility | Miscible with water |

| Antitumor Activity | Yes |

| Neuroprotective Effects | Yes |

Q & A

Q. What are the common synthetic routes for 2-bromoacrylic acid, and how can researchers optimize purity during synthesis?

Basic

this compound is typically synthesized via bromination of acrylic acid derivatives. One method involves the bromination of methyl acrylate using hydrobromic acid (HBr) under controlled acidic conditions, followed by hydrolysis to yield the free acid . To ensure purity:

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Chromatography : Employ silica gel column chromatography for intermediates (e.g., ethyl esters) to isolate isomers .

- Spectroscopic validation : Confirm purity via NMR (e.g., characteristic peaks at δ 6.5–7.5 ppm for vinyl protons) and IR (C=O stretch ~1719 cm⁻¹) .

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Advanced

Discrepancies in yields often arise from variations in reaction conditions:

- Catalyst choice : Bromination efficiency varies with catalysts like HBr vs. PBr₃. For example, HBr in acetic acid achieves ~70% yield, while PBr₃ may require anhydrous conditions .

- Temperature control : Exothermic bromination reactions require cooling (0–5°C) to minimize side products (e.g., di-brominated species) .

- Analytical validation : Use GC-MS or HPLC to quantify byproducts and adjust stoichiometry. Comparative studies using standardized protocols (e.g., identical solvent systems) reduce variability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors; monitor air quality with OSHA-compliant detectors .

- First aid : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation. Neutralize spills with sodium bicarbonate .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Advanced

- NMR : Focus on ¹H NMR (e.g., vinyl proton splitting patterns for Z/E isomer differentiation) and ¹³C NMR (carbonyl carbons at ~165–170 ppm) .

- IR spectroscopy : Identify C-Br stretches (~550–650 cm⁻¹) and conjugated C=O bonds (~1715–1725 cm⁻¹) .

- Mass spectrometry : Look for molecular ion clusters (e.g., m/z 298/300 for [M+H]⁺ with bromine isotopes) .

Q. How is this compound utilized as a building block in organic synthesis, and what intermediates are critical?

Advanced

- Wittig reactions : this compound esters (e.g., ethyl 2-bromoacrylate) react with aldehydes to form α,β-unsaturated ketones, useful in pharmaceutical intermediates .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl acrylates for polymer precursors .

- Peptide modification : The bromine atom enables site-specific substitution in bioactive molecules (e.g., enzyme inhibitors) .

Q. What experimental design considerations are essential for studying this compound’s reactivity under varying conditions?

Advanced

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilicity, while THF stabilizes Grignard intermediates .

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track bromine displacement kinetics.

- Computational modeling : DFT calculations predict regioselectivity in nucleophilic attacks (e.g., comparing C-2 vs. C-3 reactivity) .

Q. How can researchers validate the stability of this compound derivatives in long-term storage?

Advanced

- Accelerated stability studies : Store derivatives at 40°C/75% RH for 6 months and analyze degradation via HPLC.

- Light sensitivity : UV-Vis spectroscopy identifies photolytic decomposition products (e.g., de-brominated acrylic acid) .

- Moisture control : Use desiccants (e.g., silica gel) and inert atmospheres (N₂) to prevent hydrolysis .

Q. What strategies mitigate challenges in isolating Z/E isomers of this compound derivatives?

Advanced

- Chromatographic separation : Use reverse-phase HPLC with acetonitrile/water gradients to resolve isomers .

- Crystallization : Slow cooling in hexane/ethyl acetate mixtures selectively crystallizes the Z-isomer due to steric packing .

- NMR differentiation : NOESY experiments correlate spatial proximity of vinyl protons to confirm configuration .

Q. How does this compound compare to other halogenated acrylates in polymer chemistry applications?

Advanced

- Reactivity : Bromine’s lower electronegativity (vs. chlorine) enhances radical polymerization rates in acrylate copolymers .

- Thermal stability : TGA analysis shows this compound-based polymers degrade at ~200°C, suitable for low-temperature coatings .

- Biocompatibility : Brominated acrylates exhibit lower cytotoxicity than fluorinated analogs in biomedical hydrogels .

Q. What are the best practices for reproducing literature methods involving this compound?

Basic

- Protocol standardization : Replicate exact solvent grades (e.g., anhydrous HBr) and equipment (e.g., reflux condensers) from cited studies .

- Data cross-checking : Compare NMR shifts and melting points with published values to confirm consistency .

- Troubleshooting logs : Document deviations (e.g., humidity levels) to identify failure points .

Eigenschaften

IUPAC Name |

2-bromoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO2/c1-2(4)3(5)6/h1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMENQNSSJFLQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146487 | |

| Record name | 2-Bromoacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10443-65-9 | |

| Record name | 2-Bromoacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10443-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010443659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10443-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromoacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.